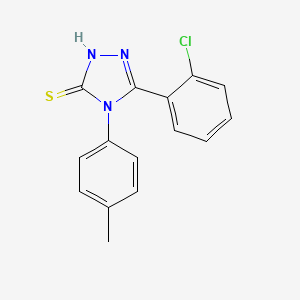
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT or CCT137690 and belongs to the class of small-molecule inhibitors. The purpose of
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the inhibition of protein kinases, specifically the CDK9/Cyclin T1 complex, which is involved in the regulation of transcription elongation. By inhibiting this complex, CCT prevents the transcription of genes involved in cell growth and division, leading to cell cycle arrest and apoptosis. Additionally, CCT has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques in the brain, which contributes to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been extensively studied. In vitro studies have shown that CCT inhibits the growth of cancer cells and induces apoptosis. Additionally, CCT has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques in the brain, which contributes to its potential use in the treatment of neurodegenerative diseases. CCT has also been shown to have anti-inflammatory activity, which may contribute to its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its specificity for the CDK9/Cyclin T1 complex, which allows for the selective inhibition of transcription elongation. Additionally, CCT has shown promising results in various scientific research applications, including its potential use in the treatment of cancer and neurodegenerative diseases. However, one limitation of using CCT in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the use of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research. One potential direction is the development of more potent and selective inhibitors of the CDK9/Cyclin T1 complex, which may have greater therapeutic potential in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential use in the treatment of neurodegenerative diseases and autoimmune diseases. Finally, the use of CCT in combination with other therapies may have synergistic effects and improve treatment outcomes.
Synthesis Methods
The synthesis of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2-chlorobenzaldehyde, 4-methylbenzaldehyde, thiosemicarbazide, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then cooled and filtered, and the resulting solid is recrystallized from ethanol to obtain the pure compound.
Scientific Research Applications
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promising results in various scientific research applications. It has been studied for its anticancer activity, specifically in the inhibition of protein kinases, which are involved in the regulation of cell growth and division. CCT has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of enzymes that contribute to the formation of amyloid plaques in the brain. Additionally, CCT has been studied for its anti-inflammatory activity and potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
3-(2-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAAEPASPXPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
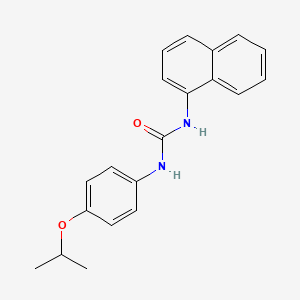
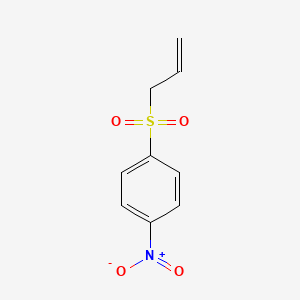
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
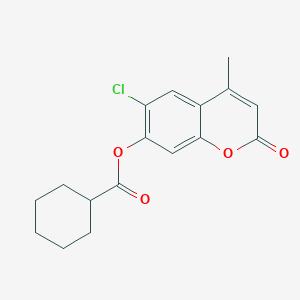
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
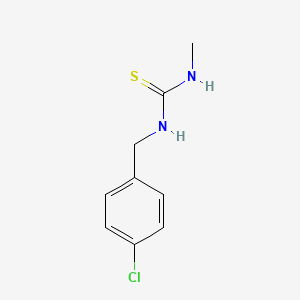
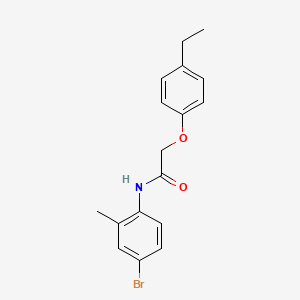
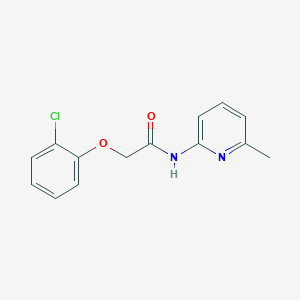
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)